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molecular formula C10H13NO3 B8569563 4-Nitro-2,3,6-trimethylanisole

4-Nitro-2,3,6-trimethylanisole

Cat. No. B8569563
M. Wt: 195.21 g/mol
InChI Key: JTWUVUXUTSTEJJ-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

2-Methoxy-1,3,4-trimethyl-5-nitrobenzene (2.3 g) from the step above, was dissolved in 250 mL ethylacetate, to which Pd/C (0.6 g) was added. House vacuum was applied to it and then it was flushed with hydrogen. This cycle was repeated three times. The suspension was kept at room temperature with a hydrogen balloon overnight. The suspension was then filtered through a pad of Celite® and evaporated to dryness. Elution on a silicagel column (DCM: EtOAc, 10:1-5:1) gave 4-methoxy-2,3,5-trimethylaniline as a solid with slight pink color (0.9 g). 1H-NMR (300 MHz, CDCl3), δ=6.4 (s, 1H), 3.631 (s, 3H), 3.392 (br s, 2H), 2.202 (s, 6H), 2.046 (s, 3H) ppm. 13C-NMR (75 MHz, CDCl3) δ=149.73, 140.35, 129.85, 128.36, 119.92, 115.17, 60.33, 16.02, 13.24, 12.83 ppm.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[C:7]([CH3:10])[C:6]([N+:11]([O-])=O)=[CH:5][C:4]=1[CH3:14]>C(OC(=O)C)C.[Pd]>[CH3:1][O:2][C:3]1[C:4]([CH3:14])=[CH:5][C:6]([NH2:11])=[C:7]([CH3:10])[C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1C)C)[N+](=O)[O-])C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OC(C)=O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
it was flushed with hydrogen
CUSTOM
Type
CUSTOM
Details
was kept at room temperature with a hydrogen balloon overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
Elution on a silicagel column (DCM: EtOAc, 10:1-5:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=C(N)C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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